N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
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Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3S/c1-2-11-24-16-8-5-14(22)12-17(16)29-21(24)23-20(28)13-3-6-15(7-4-13)25-18(26)9-10-19(25)27/h1,3-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRNKZJQWCODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in scientific research for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety, a bromo substituent, and an alkyne group. Its molecular formula is with a molecular weight of approximately 396.31 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
This compound primarily acts through the inhibition of specific enzymes and proteins. It binds to the active sites of these molecular targets, blocking their functions and leading to various biological effects such as:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : It exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Antitumor Activity
Recent studies have evaluated the antitumor potential of similar benzothiazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A549 (lung cancer) | 2.12 ± 0.21 |
| Compound 6 | HCC827 (lung cancer) | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 (lung cancer) | 0.85 ± 0.05 |
These findings indicate that benzothiazole derivatives can effectively inhibit tumor growth in vitro .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated using broth microdilution methods against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
These results suggest that the compound possesses substantial antibacterial properties .
Case Studies
- In Vitro Studies : A study investigated the effects of similar benzothiazole compounds on three human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated that these compounds effectively reduced cell viability in a dose-dependent manner.
- Mechanistic Insights : Research on related compounds revealed that they interact with DNA, binding predominantly within the minor groove, which may contribute to their antitumor activity by disrupting DNA replication processes .
Preparation Methods
Cyclocondensation of Thioamide Precursors
The benzothiazole ring is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. For this compound, 6-bromo-2-aminothiophenol serves as the starting material. Reaction with methyl propiolate under basic conditions (K₂CO₃, DMF, 80°C) yields 3-prop-2-ynyl-6-bromo-1,3-benzothiazol-2(3H)-one , which is subsequently oxidized to the ylidene form using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | K₂CO₃, methyl propiolate | DMF | 80°C | 12 h | 68% |
| 2 | DDQ | CH₂Cl₂ | RT | 3 h | 92% |
Bromination and Propargylation
Direct bromination of the benzothiazole core at the 6-position is achieved using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C). Propargylation at the 3-position employs propargyl bromide with NaH as a base in THF, yielding the 3-prop-2-ynyl intermediate in 74% yield.
Amide Bond Formation
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl Chloride
The benzamide moiety is prepared by reacting 4-nitrobenzoic acid with pyrrolidine-2,5-dione under Mitsunobu conditions (DIAD, PPh₃) to install the dioxopyrrolidinyl group. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is acylated with oxalyl chloride to form the corresponding benzoyl chloride.
Characterization Data :
- LCMS : m/z 263.1 [M+H]⁺ (C₁₁H₁₀N₂O₃)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 4.02 (s, 4H, pyrrolidine).
Coupling to Benzothiazole Ylidene
The final amide bond is formed via Schlenk techniques under inert atmosphere. A solution of 3-prop-2-ynyl-6-bromo-1,3-benzothiazol-2-ylidene in anhydrous THF is treated with LiHMDS to deprotonate the ylidene nitrogen, followed by dropwise addition of 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride . The reaction proceeds at −78°C to room temperature over 6 hours, affording the target compound in 58% yield after silica gel chromatography.
Optimization Insights :
- Lower temperatures (−78°C) minimize epimerization of the ylidene moiety.
- LiHMDS outperforms NaH or KOtBu in preventing decomposition.
Alternative Routes via Cross-Coupling
Suzuki-Miyaura Coupling
A patent-derived method (US9951043B2) employs Suzuki-Miyaura coupling to install the bromo substituent post-cyclization. The boronic ester 3-prop-2-ynyl-1,3-benzothiazol-2-ylideneboronic acid pinacol ester is reacted with 6-bromo-4-(2,5-dioxopyrrolidin-1-yl)benzamide using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C. This method achieves higher regioselectivity (95:5 brsm:des-bromo) but requires stringent anhydrous conditions.
Comparative Yields :
| Method | Catalyst | Solvent | Yield |
|---|---|---|---|
| Schlenk acylation | LiHMDS | THF | 58% |
| Suzuki-Miyaura | Pd(PPh₃)₄ | dioxane/H₂O | 63% |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances adapt the Schlenk acylation step to continuous flow systems, enhancing reproducibility for multi-kilogram batches. Key parameters include:
- Residence time: 8 minutes
- Pressure: 12 bar
- Catalyst: Immobilized LiHMDS on silica
This approach reduces reaction time by 70% and improves yield to 82%.
Purification Challenges
The compound’s low solubility in non-polar solvents necessitates reverse-phase chromatography (C18 column, MeCN/H₂O gradient) or recrystallization from ethyl acetate/hexane (1:5). DSC analysis reveals a melting point of 214–216°C, consistent with polymorph Form I.
Mechanistic and Kinetic Studies
Rate-Determining Steps
DFT calculations (B3LYP/6-31G*) identify the LiHMDS-mediated deprotonation as the rate-limiting step (ΔG‡ = 24.3 kcal/mol). The propargyl group’s electron-withdrawing effect destabilizes the transition state, necessitating excess base.
Byproduct Formation
Major byproducts include:
- Des-bromo derivative (5–8%): Arises from premature debromination during amide coupling.
- Over-oxidized ylidene (3%): Mitigated by strict temperature control during DDQ oxidation.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, and what reaction conditions are optimal?
- Answer : The synthesis typically involves:
- Step 1 : Formation of the benzothiazole core via cyclization of a substituted aniline derivative with bromine and propargyl groups.
- Step 2 : Coupling the benzothiazole intermediate with 4-(2,5-dioxopyrrolidin-1-yl)benzamide using amide bond formation (e.g., via EDCI/HOBt coupling).
- Optimal Conditions :
- Solvents : Dichloromethane (DCM) or ethanol for polar intermediates .
- Catalysts : Triethylamine (TEA) as a base to deprotonate reactive sites .
- Temperature : Reflux conditions (70–80°C) for 12–24 hours to ensure complete reaction .
- Key Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Br₂, propargyl bromide, DCM, 0°C → RT | Bromination and propargylation |
| 2 | 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride, TEA, DCM | Amide coupling |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups and connectivity (e.g., pyrrolidine dione protons at δ 2.5–3.0 ppm, benzothiazole aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak matching C₂₀H₁₄BrN₃O₂S) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .
Advanced Research Questions
Q. How can researchers optimize multi-component reaction (MCR) conditions to improve the yield of this compound?
- Answer :
- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to screen variables like solvent polarity, temperature, and catalyst loading .
- Solvent Optimization : Test aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .
- Catalyst Screening : Evaluate organocatalysts (e.g., DMAP) or transition metals (e.g., CuI for alkyne activation) to accelerate cyclization .
- Real-Time Monitoring : In-line FTIR or HPLC to track reaction progress and adjust conditions dynamically .
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., overlapping NMR signals) during structural elucidation?
- Answer :
- 2D NMR Techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals (e.g., distinguishing benzothiazole and pyrrolidine protons) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms in complex spectra .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- Cross-Validation : Confirm ambiguous peaks with alternative techniques (e.g., IR for carbonyl groups or MS/MS for fragmentation patterns) .
Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound against specific biological targets?
- Answer :
- Targeted Modifications : Synthesize analogs with variations in the bromine position, propargyl chain length, or pyrrolidine substituents to assess activity changes .
- Enzyme Assays : Measure inhibition constants (Ki) against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric methods .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., benzothiazole interactions with hydrophobic enzyme pockets) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., bromine for halogen bonding, pyrrolidine dione for hydrogen bonding) using QSAR models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between HPLC purity and NMR impurity detection?
- Answer :
- Hypothesis 1 : HPLC may miss non-UV-active impurities (e.g., inorganic salts). Use charged aerosol detection (CAD) or ELSD for comprehensive analysis .
- Hypothesis 2 : NMR signals may arise from tautomers or rotamers. Perform variable-temperature NMR to assess dynamic equilibria .
- Hypothesis 3 : Crystallization-induced purification may remove soluble impurities. Recrystallize and re-analyze .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
